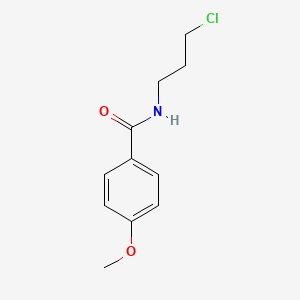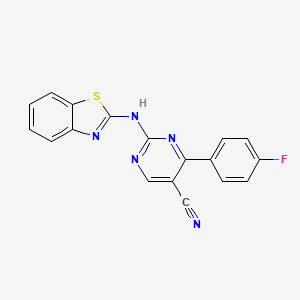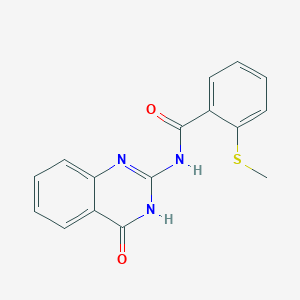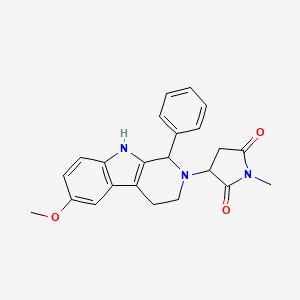
N-(3-chloropropyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloropropyl)-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-chloropropyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloropropyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with 3-chloropropylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of automated reactors, precise temperature control, and continuous monitoring of the reaction progress. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloropropyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of N-(3-substituted-propyl)-4-methoxybenzamide derivatives.
Oxidation Reactions: Formation of 4-hydroxybenzamide or 4-formylbenzamide derivatives.
Reduction Reactions: Formation of N-(3-chloropropyl)-4-methoxyaniline.
Scientific Research Applications
Chemistry: N-(3-chloropropyl)-4-methoxybenzamide is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: this compound has potential applications in medicinal chemistry. It can be used as a lead compound for the development of new drugs targeting specific diseases. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, coatings, and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloropropyl)-4-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or ion channels. The binding of the compound to these targets can modulate their activity, leading to therapeutic effects. The molecular pathways involved may include inhibition of enzyme activity, blocking of receptor signaling, or modulation of ion channel function.
Comparison with Similar Compounds
- N-(3-chloropropyl)-4-methoxybenzylamine
- N-(3-chloropropyl)-4-methoxybenzonitrile
- N-(3-chloropropyl)-4-methoxybenzyl alcohol
Comparison: N-(3-chloropropyl)-4-methoxybenzamide is unique due to the presence of the amide functional group, which imparts specific chemical and biological properties. Compared to its analogs, such as N-(3-chloropropyl)-4-methoxybenzylamine, the amide group in this compound provides additional hydrogen bonding capabilities, influencing its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H14ClNO2 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
N-(3-chloropropyl)-4-methoxybenzamide |
InChI |
InChI=1S/C11H14ClNO2/c1-15-10-5-3-9(4-6-10)11(14)13-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
JIIFSFRTQBUBRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl (2E)-2-{2-[(2,2,4,6-tetramethyl-1,2-dihydroquinolin-8-yl)carbonyl]hydrazinylidene}butanedioate](/img/structure/B11029269.png)

![3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B11029285.png)
![4,4,6,8-tetramethyl-1-{[3-(trifluoromethyl)phenyl]imino}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029303.png)
![1-[2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-4-(2,5-dimethyl-1H-pyrrol-1-yl)butan-1-one](/img/structure/B11029310.png)
![1-(3,4-dichlorophenyl)-3-[2-(6-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B11029317.png)

![N-(4-fluorophenyl)-6-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11029334.png)
![Methyl {2-[(2-methoxyethyl)amino]-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetate](/img/structure/B11029339.png)
![2-(pyridin-4-yl)-N-[2-(pyridin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11029341.png)
![(2R)-{[4-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)butanoyl]amino}(4-hydroxyphenyl)ethanoic acid](/img/structure/B11029349.png)
![N-[3-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B11029356.png)
![3-(4-benzylpiperidin-1-yl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B11029360.png)

